Home > Products > Screening Compounds P143938 > Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate
Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate - 869297-83-6

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Catalog Number: EVT-3167201
CAS Number: 869297-83-6
Molecular Formula: C11H8ClFN2O3
Molecular Weight: 270.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lorazepam ([7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one])

Compound Description: Lorazepam is a benzodiazepine drug with anxiolytic, sedative, hypnotic, amnestic, anticonvulsant, and muscle relaxant properties. It is commonly used to treat anxiety disorders, insomnia, seizures, and alcohol withdrawal syndrome.

Flumazenil (8-Fluoro 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester)

Compound Description: Flumazenil is a benzodiazepine receptor antagonist used to reverse the effects of benzodiazepines, such as Lorazepam. It is commonly used to treat benzodiazepine overdose and to reverse the sedative effects of benzodiazepines after surgery or medical procedures.

3-[4'-(2',6'-dimethyl-3',5-dicarbethoxy-1',4'-dihydropyridyl)]chromenes

Compound Description: This compound belongs to the dihydropyridine class, known for their calcium channel blocking activity. These molecules are commonly used to treat cardiovascular diseases like hypertension and angina pectoris.

Relevance: Though structurally distinct from Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate, the presence of the dicarbethoxy group and the focus on heterocyclic synthesis in the paper highlights a potential research interest in exploring diverse heterocyclic scaffolds, including quinazolines, for similar pharmacological activities.

Amlodipine Besylate (3-ethyl-5-methyl-(4RS)-2-[(2-amino-ethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate benzene sulphonate)

Compound Description: Amlodipine Besylate, another member of the dihydropyridine class, is a calcium channel blocker used to treat hypertension and coronary artery disease.

Relevance: This compound, like the previous dihydropyridine example, emphasizes the exploration of heterocyclic compounds, although with a different core structure compared to Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate. The shared research interest lies in investigating various heterocyclic scaffolds for their potential therapeutic applications.

Hydrochlorothiazide (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide)

Compound Description: Hydrochlorothiazide is a diuretic drug commonly used to treat hypertension, heart failure, and edema. It acts by inhibiting the reabsorption of sodium and chloride ions in the kidneys.

Relevance: Though structurally distinct, both Hydrochlorothiazide and Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate are heterocyclic compounds containing a chlorine substituent. Their inclusion in the same research paper suggests a broader interest in exploring diverse heterocyclic compounds for their therapeutic potential, even if their specific mechanisms of action differ.

Olmesartan Medoxomil ((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of 4-(1-hydroxy-1-methylethyl)-2-propyl-1-{[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid)

Compound Description: Olmesartan Medoxomil is an angiotensin II receptor blocker used to treat hypertension. It works by blocking the action of angiotensin II, a hormone that constricts blood vessels.

Relevance: Although Olmesartan Medoxomil and Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate have different structures and pharmacological targets, their presence in the same research paper implies a wider research interest in developing and analyzing pharmaceutical formulations containing diverse heterocyclic compounds for treating cardiovascular diseases.

1-ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxopyrido-[2,3-c]pyridazine-3-carboxylic acid

Compound Description: This compound is a pyrido[2,3-c]pyridazine analog designed as part of a study exploring structural analogs of Cinoxacin and nalidixic acid, both quinolone antibiotics. The study aimed to synthesize and evaluate the biological activity of novel compounds with potential antibacterial properties.

Relevance: This compound shares a similar heterocyclic core with Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate. Both contain a pyridazine ring fused to another heterocycle, highlighting the importance of exploring structural variations within this class of compounds for discovering new bioactive molecules. Additionally, both contain a carboxylic acid ester side chain, further emphasizing the structural similarities between these compounds.

Cinoxacin

Compound Description: Cinoxacin is a quinolone antibiotic primarily used to treat urinary tract infections. It exerts its antibacterial effect by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.

Relevance: While structurally different from Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate, Cinoxacin's inclusion in the same research paper as the pyrido[2,3-c]pyridazine analog (mentioned above) suggests a broader interest in investigating the structure-activity relationships of various heterocyclic compounds, including quinazolines, for their potential as antibacterial agents.

Nalidixic acid

Compound Description: Nalidixic acid is another quinolone antibiotic used to treat urinary tract infections. It also inhibits bacterial DNA gyrase, preventing bacterial DNA replication and leading to bacterial cell death.

Relevance: Although Nalidixic acid possesses a different structure compared to Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate, its presence in the same research paper alongside the pyrido[2,3-c]pyridazine analog signifies a broader interest in studying diverse heterocyclic compounds and their structural variations for their potential as antibacterial agents.

9-fluoro-2,3-dihydro-3-methyl-4- (4-methyl-1-piperazinyl) -7-oxo -7H- pyrido [1, 2,3-de] -1,4-benzoxazine-6-carboxylic acid

Compound Description: This compound, a pyrido[1,2,3-de]-1,4-benzoxazine derivative, is mentioned in a patent describing novel redox drug derivatives. The specific biological activity of this compound is not explicitly detailed in the patent.

Relevance: This compound shares some structural features with Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate, particularly the presence of a fluorine substituent on a heterocyclic ring and a carboxylic acid group. This suggests a broader research interest in exploring various heterocyclic scaffolds with similar substituents for their potential medicinal properties.

Source and Classification

The compound is cataloged under the Chemical Abstracts Service with the identifier CAS 869297-83-6. It falls within the broader category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Quinazolines are known for their diverse biological activities, making this derivative of particular interest to researchers in drug discovery and development .

Synthesis Analysis

The synthesis of ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as 2-amino-3-fluorobenzoic acid and chloroacetyl chloride.
  2. Formation of Quinazoline Core: The reaction between the amino acid and chloroacetyl chloride leads to the formation of an intermediate that undergoes cyclization to form the quinazoline skeleton.
  3. Carboxylation: The introduction of the carboxylate group occurs through an esterification reaction with ethyl alcohol.
  4. Chlorination and Fluorination: Specific reagents are used to introduce chlorine and fluorine at designated positions on the quinazoline ring.
Molecular Structure Analysis

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate has a complex molecular structure characterized by:

  • Molecular Formula: C11H10ClF N2O3
  • Molecular Weight: Approximately 256.66 g/mol
  • Structural Features: The molecule consists of a quinazoline ring system with substituents at specific positions:
    • A chlorine atom at position 6
    • A fluorine atom at position 5
    • A carboxylate ester group at position 2
    • A carbonyl group at position 4

The three-dimensional conformation of the molecule can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets .

Chemical Reactions Analysis

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The presence of the chloro group allows for nucleophilic substitutions, which can modify its biological activity.
  2. Hydrolysis: Under acidic or basic conditions, the ester group can undergo hydrolysis to yield the corresponding carboxylic acid.
  3. Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to facilitate further synthetic transformations .

Mechanism of Action

The mechanism of action for ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is primarily linked to its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer or infectious diseases.
  2. Receptor Interaction: It may bind to specific receptors, influencing cell signaling pathways that regulate cellular functions such as proliferation and apoptosis.

Studies utilizing in vitro assays have shown promising results regarding its efficacy against various cell lines, suggesting that it may induce cytotoxic effects through apoptosis or cell cycle arrest mechanisms .

Physical and Chemical Properties Analysis

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate exhibits several notable physical and chemical properties:

  1. Appearance: Typically appears as a white to off-white crystalline solid.
  2. Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  3. Melting Point: The melting point is generally reported between 120°C - 125°C.
  4. Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are crucial for determining suitable storage conditions and potential applications in formulations .

Applications

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate has several applications in scientific research:

  1. Pharmaceutical Development: Its structure suggests potential as a lead compound for developing new drugs targeting various diseases, including cancer and bacterial infections.
  2. Biological Research: Used in studies investigating enzyme functions or cellular pathways due to its bioactive nature.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

Research continues into optimizing its pharmacological properties and exploring new therapeutic avenues where this compound could be beneficial .

Properties

CAS Number

869297-83-6

Product Name

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

IUPAC Name

ethyl 6-chloro-5-fluoro-4-oxo-3H-quinazoline-2-carboxylate

Molecular Formula

C11H8ClFN2O3

Molecular Weight

270.64

InChI

InChI=1S/C11H8ClFN2O3/c1-2-18-11(17)9-14-6-4-3-5(12)8(13)7(6)10(16)15-9/h3-4H,2H2,1H3,(H,14,15,16)

InChI Key

DNHFCULEKISSPX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC2=C(C(=C(C=C2)Cl)F)C(=O)N1

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=C(C=C2)Cl)F)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.